Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-
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Overview
Description
Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-: is a complex organic compound with the molecular formula C28H28O6 . It is a type of oxirane, also known as an epoxide, which contains a three-membered ring structure with an oxygen atom. This compound is characterized by its multiple phenylene groups linked through methylene bridges, making it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris- typically involves multi-step organic reactions. One common approach is the epoxidation of a precursor molecule containing phenylene groups. This can be achieved using strong oxidizing agents such as peroxides or peracids under controlled conditions to ensure the formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-: can undergo various types of chemical reactions, including:
Oxidation: : The epoxide ring can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: : Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the epoxide ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and peracids such as meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-: has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and polymers.
Biology: : The compound can be used as a probe or reagent in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: : The compound is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris- exerts its effects involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophiles, leading to the formation of new chemical bonds and the modification of biological molecules. This reactivity makes it a valuable tool in chemical synthesis and biological research.
Comparison with Similar Compounds
Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-: is unique due to its complex structure and multiple phenylene groups. Similar compounds include other oxiranes and epoxides, but the presence of the phenylene moieties and the specific arrangement of the methylene bridges set it apart. These structural differences contribute to its distinct chemical properties and applications.
List of Similar Compounds
Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-
Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-
Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-
Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-
Properties
CAS No. |
66072-38-6 |
---|---|
Molecular Formula |
C28H28O6 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[2-[bis[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C28H28O6/c1-4-10-25(32-16-19-13-29-19)22(7-1)28(23-8-2-5-11-26(23)33-17-20-14-30-20)24-9-3-6-12-27(24)34-18-21-15-31-21/h1-12,19-21,28H,13-18H2 |
InChI Key |
UJWXADOOYOEBCW-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6 |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6 |
Key on ui other cas no. |
66072-38-6 |
physical_description |
Pellets or Large Crystals |
Pictograms |
Irritant |
Origin of Product |
United States |
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